molecular formula C14H6Cl2N2 B12618017 2,2'-Dichloro-4,4'-diisocyano-1,1'-biphenyl CAS No. 918414-26-3

2,2'-Dichloro-4,4'-diisocyano-1,1'-biphenyl

Cat. No.: B12618017
CAS No.: 918414-26-3
M. Wt: 273.1 g/mol
InChI Key: BAOKLGIMSDAVKV-UHFFFAOYSA-N
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Description

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl is an organic compound characterized by the presence of two chlorine atoms and two isocyanate groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl typically involves the following steps:

    Starting Material: The process begins with 2,2’-Dichloro-1,1’-biphenyl.

    Formation of Isocyanate Groups: The introduction of isocyanate groups can be achieved through the reaction of the biphenyl compound with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The isocyanate groups can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide (NaNH₂) or thiols (RSH). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Addition Reactions: Reagents include alcohols (ROH) or amines (RNH₂), and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.

Major Products

    Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

    Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.

Scientific Research Applications

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl has several applications in scientific research:

    Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable linkages with various functional groups.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic and readily react with nucleophiles to form stable products. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dichloro-1,1’-biphenyl: Lacks the isocyanate groups, making it less reactive in certain synthetic applications.

    4,4’-Dichloro-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2,2’-Dichloro-4,4’-diaminobiphenyl:

Uniqueness

2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable linkages with various nucleophiles makes it valuable in materials science and organic synthesis.

Properties

CAS No.

918414-26-3

Molecular Formula

C14H6Cl2N2

Molecular Weight

273.1 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-isocyanophenyl)-4-isocyanobenzene

InChI

InChI=1S/C14H6Cl2N2/c1-17-9-3-5-11(13(15)7-9)12-6-4-10(18-2)8-14(12)16/h3-8H

InChI Key

BAOKLGIMSDAVKV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC(=C(C=C1)C2=C(C=C(C=C2)[N+]#[C-])Cl)Cl

Origin of Product

United States

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